AC710 Mesylate belongs to the class of compounds known as cyclin-dependent kinase inhibitors. These inhibitors are crucial in regulating the cell cycle and are often explored as therapeutic agents in oncology. The mesylate form enhances the solubility and bioavailability of the active compound, making it more effective for clinical applications.
The synthesis of AC710 Mesylate involves several key steps that ensure high yield and purity. A notable method includes the reaction of specific precursors under controlled conditions to form the desired mesylate salt.
The entire process emphasizes avoiding noble metal catalysts to reduce costs and minimize heavy metal residues, which is advantageous for large-scale production .
The molecular structure of AC710 Mesylate can be characterized by its specific functional groups that contribute to its pharmacological properties. The compound's structure includes:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are employed to confirm the structural integrity and purity of AC710 Mesylate. For instance, NMR analysis reveals distinct chemical shifts corresponding to different hydrogen environments within the molecule .
AC710 Mesylate undergoes various chemical reactions that are significant for its activity as a drug:
These reactions are essential for understanding both the pharmacokinetics and pharmacodynamics of AC710 Mesylate .
AC710 Mesylate functions primarily as an inhibitor of cyclin-dependent kinases 4 and 6, which play pivotal roles in cell cycle regulation. By inhibiting these kinases, AC710 Mesylate effectively halts cell division in cancerous cells, leading to apoptosis or senescence.
Data from various studies indicate that AC710 Mesylate demonstrates significant efficacy in reducing tumor growth in preclinical models.
AC710 Mesylate exhibits several notable physical and chemical properties:
Characterization techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide insights into its thermal stability and phase transitions .
AC710 Mesylate is primarily researched for its applications in oncology:
Moreover, its mechanism as a selective cyclin-dependent kinase inhibitor positions it as a valuable candidate in targeted cancer therapies .
Kinases represent crucial regulatory nodes in cellular signaling pathways governing proliferation, survival, differentiation, and immune responses. The human kinome comprises approximately 538 protein kinases, with aberrant kinase activity implicated in numerous pathological conditions, particularly cancer and inflammatory disorders. Targeted kinase inhibition has emerged as a transformative therapeutic approach, with over 120 small-molecule kinase inhibitors approved worldwide and nearly 70 receiving FDA approval specifically for cancer treatment. Kinase-targeted strategies encompass diverse modalities including monoclonal antibodies, small-molecule inhibitors, and emerging approaches like kinase degraders (PROTACs) and protein kinase interaction inhibitors [3] [5].
Small-molecule kinase inhibitors (SMKIs) primarily target the highly conserved ATP-binding pocket within the kinase domain. These inhibitors are classified based on their binding modes and conformational interactions: Type I inhibitors target the active kinase conformation ("DFG-in"), Type II inhibitors stabilize the inactive conformation ("DFG-out"), and Type III/IV inhibitors bind to allosteric sites outside the ATP pocket. AC710 exemplifies a rationally designed SMKI leveraging structural insights into kinase domain architecture, including the hinge region, DFG motif, and activation loop [3].
Table 1: Clinically Validated Kinase Targets Relevant to AC710's Mechanism
Kinase Family | Oncological Indications | Immunological Indications | Representative Approved Inhibitors |
---|---|---|---|
PDGFR Family | GIST, glioblastoma | Fibrotic disorders | Imatinib, Sunitinib |
FLT3 | FLT3-ITD+ AML | – | Midostaurin, Gilteritinib |
CSF1R | Tenosynovial giant cell tumor | Rheumatoid arthritis, inflammatory bone diseases | Pexidartinib, Emactuzumab |
The therapeutic rationale for multitargeted kinase inhibitors like AC710 stems from pathway redundancy and compensatory signaling in complex diseases. Simultaneous inhibition of multiple kinases within related families (e.g., PDGFR, FLT3, CSF1R) can overcome the limitations of monospecific agents by blocking cross-talk between signaling networks and reducing compensatory activation bypass mechanisms [3] [5].
The PDGFR kinase family represents a therapeutically significant target class comprising structurally related receptor tyrosine kinases including PDGFRα, PDGFRβ, FLT3, CSF1R, and KIT. These kinases share conserved structural features in their intracellular domains but exhibit distinct physiological and pathological roles:
PDGFR Signaling: PDGF isoforms (AA, AB, BB, CC, DD) signal through PDGFRαα, αβ, and ββ dimers. Aberrant PDGFR signaling drives tumor progression through direct tumor cell stimulation (e.g., glioblastoma, GIST) and stromal modulation. PDGFRβ is particularly crucial for pericyte recruitment during tumor angiogenesis, while PDGFRα activation promotes cancer-associated fibroblast (CAF) proliferation and extracellular matrix remodeling [10]. Constitutive PDGFR activation occurs via gene amplification, chromosomal translocations (e.g., COL1A1-PDGFB in dermatofibrosarcoma protuberans), or autocrine/paracrine loops in various solid tumors [10].
FLT3 Signaling: FLT3 (FMS-like tyrosine kinase 3) is crucial for hematopoietic stem cell development and lymphocyte differentiation. FLT3 is among the most frequently mutated genes in acute myeloid leukemia (AML), with internal tandem duplication (ITD) mutations occurring in approximately 30% of AML patients and conferring poor prognosis. These mutations cause constitutive kinase activation leading to uncontrolled proliferation and survival of leukemic blasts. Even wild-type FLT3 overexpression correlates with adverse outcomes in AML [1] [9].
CSF1R Signaling: CSF1R (colony-stimulating factor 1 receptor) is the exclusive receptor for CSF-1 and interleukin-34, regulating monocyte/macrophage differentiation, osteoclastogenesis, and tissue-resident macrophage functions. In oncology, CSF1R signaling facilitates tumor-associated macrophage (TAM) recruitment and polarization toward the M2-like protumor phenotype. TAMs promote immunosuppression, angiogenesis, and tissue remodeling through cytokine secretion and inhibitory receptor expression [2] [8]. In inflammatory disorders, CSF1R signaling drives osteoclast-mediated bone resorption in rheumatoid arthritis and contributes to inflammatory lesion formation through macrophage activation [1] [8].
The pathological interconnectivity between these kinases creates a compelling rationale for multitargeted inhibition. PDGFR, FLT3, and CSF1R collectively regulate tumor cell intrinsic growth, tumor microenvironment modulation, and inflammatory cascade activation. Simultaneous targeting offers potential synergy in both oncological and immunological contexts [1] [8] [10].
AC710 Mesylate emerged from a systematic lead optimization campaign initiated at Ambit Biosciences (later acquired by Daiichi Sankyo) to develop globally selective PDGFR-family kinase inhibitors. The discovery program employed KinomeScan technology – a proprietary method for detailed selectivity profiling across 386 distinct kinases – to identify compounds with exceptional kinome-wide selectivity profiles [1].
The starting point was lead compound 4, a potent FLT3 inhibitor (Kd = 0.7 nM) with significant affinity for CSF1R (Kd = 8.5 nM) and other PDGFR-family kinases. Compound 4 demonstrated a remarkable selectivity score S(10) of 0.033, indicating minimal off-target interactions. However, it suffered from suboptimal pharmacokinetic properties, including poor aqueous solubility (<5 μg/mL across pH 2-7.4), high rat clearance (47 mL/min/kg), and limited oral bioavailability (F = 9%) due to dissolution-limited absorption [1].
The optimization strategy addressed multiple parameters simultaneously:
Table 2: Lead Optimization Journey of AC710 Analogs
Compound | FLT3 Kd (nM) | CSF1R Kd (nM) | Cell IC50 (nM) | Cl (mL/min/kg) | Oral AUC (μM·h) | Bioavailability (%) |
---|---|---|---|---|---|---|
4 (Lead) | 0.7 | 8.5 | 53 | 47 | 0.8 | 9 |
18b | 0.5 | 0.8 | 41.0 | 25.8 | 4.8 | 20 |
20b | 0.4 | 1.28 | 150 | 12.0 | 9.5 | 36 |
22b (AC710) | 0.5 | 1.57 | 46.3 | 14.0 | 10.0 | 44 |
Through iterative medicinal chemistry, compound 18b emerged as a significant improvement, showing enhanced CSF1R binding (Kd = 0.8 nM) and improved pharmacokinetics (clearance = 25.8 mL/min/kg, bioavailability = 20%). Further optimization via per-methylation yielded compound 22b (AC710), which demonstrated superior pharmacokinetic properties: reduced clearance (14.0 mL/min/kg), increased oral exposure (AUC = 10.0 μM·h), and significantly enhanced bioavailability (44%) while maintaining potent inhibition of FLT3 (Kd = 0.5 nM) and CSF1R (Kd = 1.57 nM) [1].
AC710 Mesylate – the salt form developed for improved crystallinity and formulation properties – exhibits broad-spectrum inhibition across PDGFR-family kinases with Kd values of 0.6 nM for FLT3, 1.57 nM for CSF1R, 1 nM for KIT, 1.3 nM for PDGFRα, and 1 nM for PDGFRβ [4] [7]. Its exceptional kinome selectivity was confirmed through comprehensive profiling, showing minimal off-target activity beyond the PDGFR kinase family [1].
The selection of AC710 Mesylate as a preclinical development candidate was based on compelling data from multiple models:
AC710's balanced potency against multiple PDGFR-family kinases, combined with its favorable pharmacokinetics and robust in vivo efficacy, positioned it as a promising candidate for both oncological and immunological indications, particularly those driven by FLT3, CSF1R, and PDGFR signaling pathways.
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1